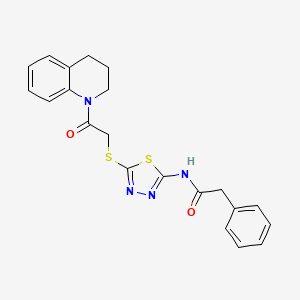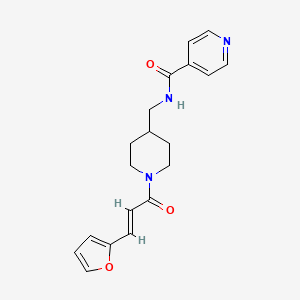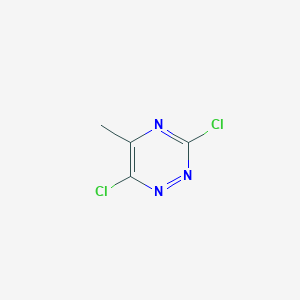
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is an organic compound known for its complex structure, which combines elements of quinolines and thiadiazoles. Its synthesis and study offer insights into organic chemistry, pharmaceutical applications, and material sciences. With its intricate molecular framework, this compound holds promise for a range of scientific research applications.
Mechanism of Action
Target of Action
It is known that dihydroquinolinones, a family to which this compound belongs, have potent antiproliferative and antitumor activities against a variety of cancer cell lines .
Mode of Action
It is known that dihydroquinolinones can inhibit p38 map kinase, causing cytotoxic activities .
Biochemical Pathways
The inhibition of p38 map kinase by dihydroquinolinones can affect a variety of cellular processes, including inflammation, cell cycle regulation, cell death, development, differentiation, senescence, and tumorigenesis .
Result of Action
Dihydroquinolinones have been found to exhibit weak cytotoxic activities against cancer cell lines and growth inhibitory activity against a panel of tested bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesizing N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves multiple steps:
Formation of 3,4-Dihydroquinoline: Begin with the synthesis of 3,4-dihydroquinoline from aniline derivatives via cyclization reactions.
Thiadiazole Ring Formation: Combine the synthesized quinoline with reagents that form the 1,3,4-thiadiazole ring, often using sulfur and nitrogen sources under controlled conditions.
Introduction of the Oxoethyl and Phenylacetamide Groups: The final stages involve the introduction of the oxoethylthio and phenylacetamide groups. These steps often utilize coupling reactions, such as those involving halides and amines, under specific catalysts and conditions to ensure the desired product is formed.
Industrial Production Methods: Scaling up the production to an industrial level requires optimization of each reaction step for yield and purity. This often involves:
Employing continuous flow reactors for better control over reaction parameters.
Using industrial catalysts and solvents to improve efficiency.
Implementing rigorous purification methods such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized, especially at the dihydroquinoline ring, leading to quinoline derivatives.
Reduction: Reduction reactions can target the thiadiazole ring, potentially altering its electronic properties and reactivity.
Substitution: Electrophilic or nucleophilic substitutions can occur at various positions, particularly at the phenyl and thiadiazole rings.
Oxidizing Agents: Permanganates or chromates are commonly used to oxidize the compound.
Reducing Agents: Hydrogenation catalysts like palladium on carbon are used for reduction.
Substitution Reagents: Halogens, nucleophiles (like amines or alcohols), and other electrophiles under catalyzed conditions.
Major Products: The major products depend on the specific reaction pathways:
Oxidation Products: Quinoline derivatives.
Reduction Products: Modified thiadiazole derivatives.
Substitution Products: Varied depending on the substituents, creating a range of functionalized derivatives.
Scientific Research Applications
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide holds significant promise in various fields:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe, given its ability to interact with various biological molecules.
Medicine: Explored for potential therapeutic applications due to its ability to interact with molecular targets in disease pathways.
Industry: Applied in the development of advanced materials, such as organic semiconductors and catalysts.
Comparison with Similar Compounds
Uniqueness and Similar Compounds: Compared to similar compounds, N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide stands out due to its unique combination of structural elements:
Quinolines: Compounds like quinine and chloroquine share the quinoline backbone but differ in functional groups.
Thiadiazoles: Various thiadiazole derivatives are known, but the addition of the oxoethylthio group in this compound adds unique properties.
This comprehensive overview highlights the intriguing features and potential of this compound. Fascinating, right? What more would you like to delve into?
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c26-18(13-15-7-2-1-3-8-15)22-20-23-24-21(29-20)28-14-19(27)25-12-6-10-16-9-4-5-11-17(16)25/h1-5,7-9,11H,6,10,12-14H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTGUIWUAWJYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2847223.png)
![7-(4-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2847225.png)


![2-ethoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2847228.png)


![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2847233.png)
![3-(4-Bromophenyl)-2-[2-(3-methylphenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B2847234.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2847235.png)
![2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate](/img/structure/B2847236.png)
![N-[3-Oxo-3-(3-propan-2-yl-2-azaspiro[3.5]nonan-2-yl)propyl]prop-2-enamide](/img/structure/B2847238.png)
![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2847239.png)

